molecular formula C10H13NO5S B3615853 5-(Ethylsulfamoyl)-2-methoxybenzoic acid CAS No. 61726-10-1

5-(Ethylsulfamoyl)-2-methoxybenzoic acid

Cat. No.: B3615853
CAS No.: 61726-10-1
M. Wt: 259.28 g/mol
InChI Key: WCIDQZOQJOGWRO-UHFFFAOYSA-N
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Description

5-(Ethylsulfamoyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an ethylsulfamoyl group and a methoxy group attached to the benzoic acid core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid typically involves the introduction of the ethylsulfamoyl group and the methoxy group onto the benzoic acid core. One common method involves the sulfonation of 2-methoxybenzoic acid followed by the introduction of the ethyl group. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by alkylation with ethyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfamoyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy and ethylsulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

5-(Ethylsulfamoyl)-2-methoxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfamoyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfamoyl)-2-methoxybenzoic acid
  • 5-(Ethylsulfamoyl)-2-hydroxybenzoic acid
  • 5-(Ethylsulfamoyl)-2-methylbenzoic acid

Uniqueness

5-(Ethylsulfamoyl)-2-methoxybenzoic acid is unique due to the combination of the ethylsulfamoyl and methoxy groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

5-(Ethylsulfamoyl)-2-methoxybenzoic acid, a compound with the molecular formula C10H13NO5S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methoxy-substituted benzoic acid structure. Its average molecular weight is approximately 259.28 g/mol, and it exists as a white to buff-colored powder with a predicted solubility of 8.555 g/L at 25°C .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity. A study focusing on related compounds found selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
Benzoxazole derivatives10-50Bacillus subtilis
Benzoxazole derivatives20-100Candida albicans

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies demonstrating cytotoxic effects on various cancer cell lines. For instance, compounds with structural similarities have shown selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity of Related Compounds on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
Benzoxazole derivativesA549 (lung cancer)TBD
Benzoxazole derivativesHepG2 (liver cancer)TBD

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways. The sulfonamide group is known for its interactions with biological molecules, which could lead to reduced inflammation markers in vitro.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The ethylsulfamoyl group can participate in hydrogen bonding and other chemical interactions that modulate enzyme activity or receptor function .

Case Studies

  • Antimicrobial Screening : A recent study screened various derivatives for their antimicrobial activity using standard bacterial strains. The results indicated that while many compounds had limited activity, some showed promising results against Bacillus subtilis and other pathogens.
  • Cytotoxicity Assessment : In a cytotoxicity assay involving multiple cancer cell lines, certain derivatives exhibited selective toxicity towards cancer cells, suggesting their potential as lead compounds for further development.

Properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-11-17(14,15)7-4-5-9(16-2)8(6-7)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIDQZOQJOGWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511764
Record name 5-(Ethylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61726-10-1
Record name 5-(Ethylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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